![molecular formula C13H17Cl3S2 B14402788 {[2,2,2-Trichloro-1-(pentylsulfanyl)ethyl]sulfanyl}benzene CAS No. 88649-68-7](/img/structure/B14402788.png)
{[2,2,2-Trichloro-1-(pentylsulfanyl)ethyl]sulfanyl}benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[2,2,2-Trichloro-1-(pentylsulfanyl)ethyl]sulfanyl}benzene is a chemical compound known for its unique structure and properties. It contains a benzene ring substituted with a trichloroethyl group and a pentylsulfanyl group, making it an interesting subject for various chemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[2,2,2-Trichloro-1-(pentylsulfanyl)ethyl]sulfanyl}benzene typically involves the reaction of benzene with trichloroethanol and pentylthiol under specific conditions. The reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl3) to facilitate the electrophilic substitution reaction. The reaction conditions often include maintaining a temperature range of 0-5°C to control the reaction rate and yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
{[2,2,2-Trichloro-1-(pentylsulfanyl)ethyl]sulfanyl}benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the trichloro group to a less chlorinated derivative.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles like hydroxide ions (OH-) or amines (NH2).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dichloro or monochloro derivatives.
Substitution: Hydroxy or amino derivatives.
Aplicaciones Científicas De Investigación
{[2,2,2-Trichloro-1-(pentylsulfanyl)ethyl]sulfanyl}benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of {[2,2,2-Trichloro-1-(pentylsulfanyl)ethyl]sulfanyl}benzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The trichloroethyl group may enhance the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
- {[2,2,2-Trichloro-1-(methylsulfanyl)ethyl]sulfanyl}benzene
- {[2,2,2-Trichloro-1-(ethylsulfanyl)ethyl]sulfanyl}benzene
- {[2,2,2-Trichloro-1-(butylsulfanyl)ethyl]sulfanyl}benzene
Uniqueness
{[2,2,2-Trichloro-1-(pentylsulfanyl)ethyl]sulfanyl}benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the pentylsulfanyl group can influence the compound’s reactivity and interactions compared to its shorter-chain analogs.
Propiedades
Número CAS |
88649-68-7 |
|---|---|
Fórmula molecular |
C13H17Cl3S2 |
Peso molecular |
343.8 g/mol |
Nombre IUPAC |
(2,2,2-trichloro-1-pentylsulfanylethyl)sulfanylbenzene |
InChI |
InChI=1S/C13H17Cl3S2/c1-2-3-7-10-17-12(13(14,15)16)18-11-8-5-4-6-9-11/h4-6,8-9,12H,2-3,7,10H2,1H3 |
Clave InChI |
TXGQAKZLFAXGNP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCSC(C(Cl)(Cl)Cl)SC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,9-Methano[1,3]thiazolo[4,5-d]azocine](/img/structure/B14402708.png)

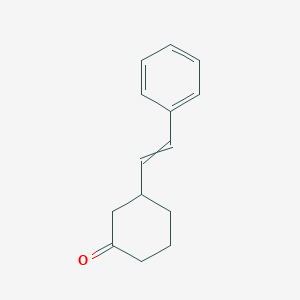



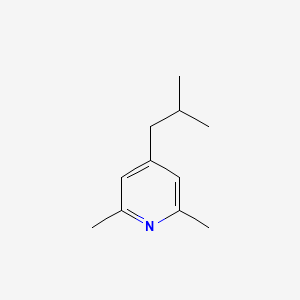
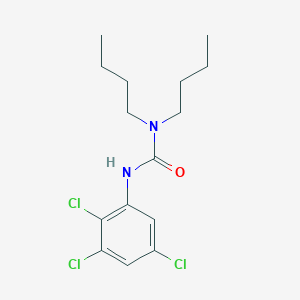
![1,4-Bis[(ethenylsulfanyl)methyl]benzene](/img/structure/B14402768.png)
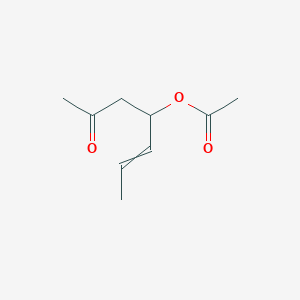
![N,N-Diethyl-N'-[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl]urea](/img/structure/B14402772.png)
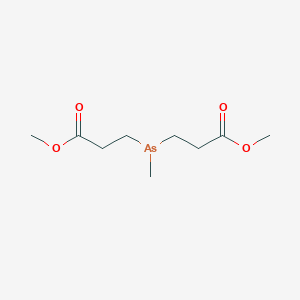
![Benzene, 1-[(chloromethyl)sulfonyl]-4-iodo-](/img/structure/B14402787.png)

